molecular formula C23H25N3O5 B11004258 3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione

3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione

Cat. No.: B11004258
M. Wt: 423.5 g/mol
InChI Key: SUFIHRJUOISGIW-UHFFFAOYSA-N
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Description

3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinedione core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione typically involves multiple steps, including the formation of the quinazolinedione core and the subsequent attachment of the pyrrolidinyl and dimethoxyphenyl groups. One common method involves the use of a Michael addition reaction, where a nucleophile such as a pyrrolidine derivative is added to an α,β-unsaturated carbonyl compound . This is followed by cyclization and functional group modifications to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its quinazolinedione core is particularly noteworthy for its potential therapeutic applications .

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

3-[3-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H25N3O5/c1-30-15-9-10-17(20(14-15)31-2)19-8-5-12-25(19)21(27)11-13-26-22(28)16-6-3-4-7-18(16)24-23(26)29/h3-4,6-7,9-10,14,19H,5,8,11-13H2,1-2H3,(H,24,29)

InChI Key

SUFIHRJUOISGIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCN2C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O)OC

Origin of Product

United States

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